Cas no 1242422-48-5 (3-(4-Fluorophenyl)-1H-pyrazol-5-amine)
1242422-48-5 structure
Product Name:3-(4-Fluorophenyl)-1H-pyrazol-5-amine
Numero CAS:1242422-48-5
MF:C9H8FN3
MW:177.178324699402
CID:1005895
PubChem ID:2759138
Update Time:2025-04-20
3-(4-Fluorophenyl)-1H-pyrazol-5-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-Fluorophenyl)-1H-pyrazol-5-amine
- 3-(4-fluorophenyl)-1H-pyrazole-5-amine
- 3-Amino-5-(4-fluorophenyl)
- 5-(4-fluorophenyl) 2H-pyrazole-3-yl-amine
- 5-(4-fluoro-phenyl)-1(2)H-pyrazol-3-ylamine
- 5-(4-FLUOROPHENYL)-1H-PYRAZOL-3-AMINE
- 5-amino-3-(4-fluorophenyl)-1H-pyrazole
- 5-amino-3-(4-fluorophenyl)pyrazole
- AKOS B020887
- ART-CHEM-BB B020887
- BUTTPARK 347-81
- CHEMBRDG-BB 4002019
- TIMTEC-BB SBB009542
- 1H-Pyrazol-3-amine,5-(4-fluorophenyl)-
- J-510700
- Z317042236
- 3-Amino-5-(4-fluorophenyl)-1H-pyrazole
- AKOS022358425
- TS-02451
- DTXSID00374657
- DB-347570
- CS-W017371
- MFCD01023677
- A837520
- AB07983
- 72411-52-0
- LB-0732
- 5-Amino-3-(4-fluorophenyl)pyrazole, 97%
- BBL038502
- STK312161
- 1242422-48-5
- AKOS000195018
- 5-(4-Fluorophenyl)-2H-pyrazol-3-ylamine
- 929635-71-2
- AMY2037
- BCP08574
- EN300-92986
- QYEHDCXFXONDPV-UHFFFAOYSA-N
- SCHEMBL244618
- SY014180
-
- Inchi: 1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
- Chiave InChI: QYEHDCXFXONDPV-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)C1=CC(N)=NN1
Proprietà calcolate
- Massa esatta: 177.07
- Massa monoisotopica: 177.07
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 168
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.7A^2
- XLogP3: 1.6
Proprietà sperimentali
- Densità: 1.334
- Punto di fusione: 119-123?°C(lit.)
- Punto di ebollizione: 435.4 °C at 760 mmHg
- Punto di infiammabilità: 217.1 °C
- Indice di rifrazione: 1.636
- PSA: 54.70000
- LogP: 2.37920
3-(4-Fluorophenyl)-1H-pyrazol-5-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM374456-5g |
3-(4-Fluorophenyl)-1H-pyrazol-5-amine |
1242422-48-5 | 95%+ | 5g |
$73 | 2023-01-03 |
3-(4-Fluorophenyl)-1H-pyrazol-5-amine Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
1242422-48-5 (3-(4-Fluorophenyl)-1H-pyrazol-5-amine) Prodotti correlati
- 1572-10-7(5-phenyl-1H-pyrazol-3-amine)
- 827-41-8(3-Phenyl-1H-pyrazol-5-amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti